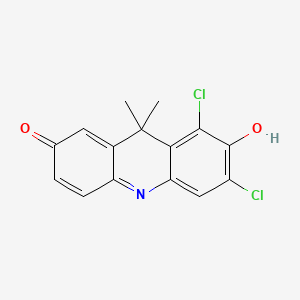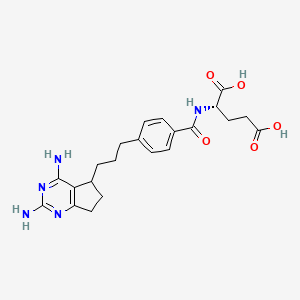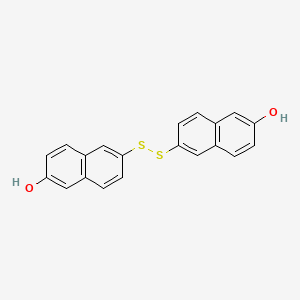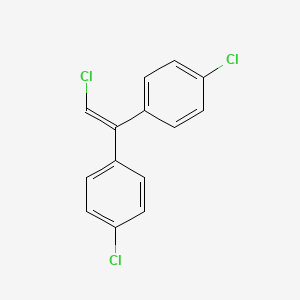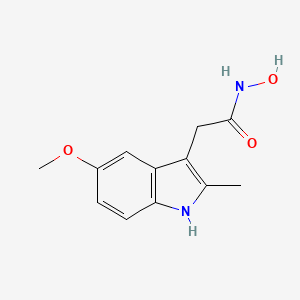
Deboxamet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DEBOXAMET is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
DEBOXAMET can be synthesized through several routes:
Route 1: The reaction of 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid (indomethacin) with thionyl chloride (SOCl2) to form the corresponding acetyl chloride. This intermediate is then treated with hydroxylamine hydrochloride and sodium hydroxide (NaOH) in water to yield 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetohydroxamic acid.
Route 3: The reaction of tert-butyl-5-methoxy-2-methyl-3-indolylacetate with hydroxylamine in methanol.
Chemical Reactions Analysis
DEBOXAMET undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: It undergoes substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions: Reagents such as thionyl chloride, hydroxylamine hydrochloride, and sodium hydroxide are commonly used in its reactions.
Major Products: The major products formed from these reactions include hydroxamic acids and other derivatives.
Scientific Research Applications
DEBOXAMET has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of DEBOXAMET is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
DEBOXAMET can be compared with other similar compounds, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar chemical structure.
Hydroxamic Acids: Compounds with similar functional groups and chemical properties.
N-hydroxybenzenesulfonamide: A reagent used in the synthesis of this compound
Properties
CAS No. |
34024-41-4 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-hydroxy-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-7-9(6-12(15)14-16)10-5-8(17-2)3-4-11(10)13-7/h3-5,13,16H,6H2,1-2H3,(H,14,15) |
InChI Key |
VXMGLMHPFWGAJO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NO |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NO |
Appearance |
Solid powder |
Key on ui other cas no. |
34024-41-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-methoxy-2-methyl-3-indolylacetohydroxamic acid 5-methoxy-2-methylindole-3-acetohydroxamic acid deboxamet |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


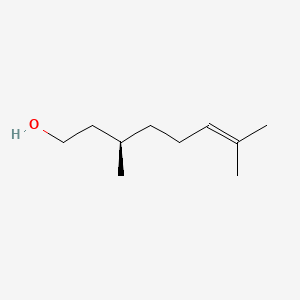

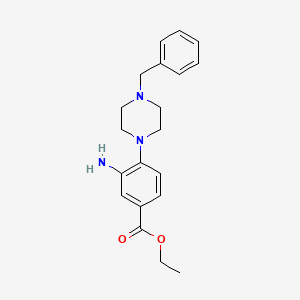
![2-[4-bromo-2-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenoxy]acetic acid](/img/structure/B1669895.png)
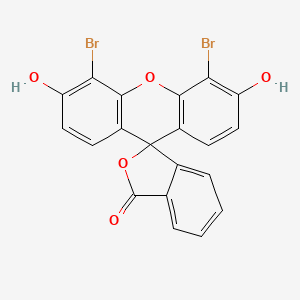

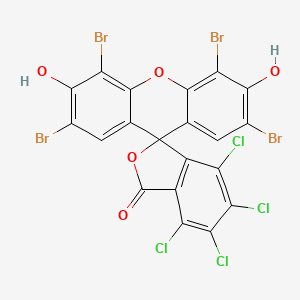
![Methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B1669903.png)
